6-Bromo-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine
CAS No.: 86843-98-3
Cat. No.: VC2567475
Molecular Formula: C12H8BrN3
Molecular Weight: 274.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86843-98-3 |
|---|---|
| Molecular Formula | C12H8BrN3 |
| Molecular Weight | 274.12 g/mol |
| IUPAC Name | 6-bromo-2-phenyl-[1,2,4]triazolo[1,5-a]pyridine |
| Standard InChI | InChI=1S/C12H8BrN3/c13-10-6-7-11-14-12(15-16(11)8-10)9-4-2-1-3-5-9/h1-8H |
| Standard InChI Key | BCGHTABUSCLETP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)Br |
| Canonical SMILES | C1=CC=C(C=C1)C2=NN3C=C(C=CC3=N2)Br |
Introduction
Chemical Identity and Structural Properties
6-Bromo-2-phenyl- triazolo[1,5-A]pyridine is a bicyclic heterocyclic compound featuring a triazole ring fused to a pyridine core. Its structure includes a bromine atom at position 6 and a phenyl substituent at position 2.
Chemical Identifiers
Structural Features
The compound consists of three key structural components:
-
A triazolo[1,5-a]pyridine core - a fused bicyclic system with a 5-membered triazole ring sharing one edge with a 6-membered pyridine ring
-
A bromine substituent at position 6 of the pyridine ring
-
A phenyl group attached at position 2 of the triazole ring
This molecular architecture creates a planar system with extended π-conjugation, influencing its chemical reactivity and potential biological activities.
Physical and Chemical Properties
Physical Properties
Chemical Properties
The chemical behavior of 6-Bromo-2-phenyl- triazolo[1,5-A]pyridine is influenced by its heterocyclic nature and the presence of bromine as a reactive site. The compound exhibits characteristics typical of nitrogen-containing heterocycles, including:
-
The triazole ring contributes to the compound's basic properties
-
The bromine at position 6 serves as a potential site for nucleophilic substitution reactions
-
The phenyl group at position 2 provides opportunities for further functionalization through various aromatic substitution reactions
| Hazard Statement | Description |
|---|---|
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
The compound is assigned the signal word "Warning" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) .
Applications in Research and Development
Pharmaceutical Research
Members of the triazolopyridine class, including brominated derivatives like 6-Bromo-2-phenyl- triazolo[1,5-A]pyridine, have demonstrated potential in various therapeutic applications:
-
Antimicrobial and antifungal activities
-
Anticancer properties
-
Anti-inflammatory effects
-
Potential as enzyme inhibitors
The triazolo[1,5-a]pyridine scaffold has been described as having diverse biological activities, making it a valuable template for medicinal chemistry research .
Chemical Building Block
The compound serves as an important intermediate in organic synthesis:
-
The bromine substituent provides a reactive site for cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira)
-
The molecule can serve as a scaffold for developing more complex heterocyclic systems
-
It provides a platform for structure-activity relationship (SAR) studies in drug discovery
Comparative Analysis with Related Compounds
Structural Analogues
To understand the specific properties of 6-Bromo-2-phenyl- triazolo[1,5-A]pyridine, it is useful to compare it with structurally related compounds:
This comparison highlights how modifications to the core structure can yield compounds with potentially different chemical and biological properties .
Physicochemical Predictions and Computer-Aided Analysis
Computational methods provide additional insights into the properties of 6-Bromo-2-phenyl- triazolo[1,5-A]pyridine:
These predicted properties suggest that the compound may have favorable drug-like characteristics, although experimental verification would be necessary.
Research Methodologies and Analytical Techniques
The characterization of 6-Bromo-2-phenyl- triazolo[1,5-A]pyridine and related derivatives typically employs a range of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR for proton environments
-
¹³C NMR for carbon framework analysis
-
¹⁹F NMR when fluorinated analogues are involved
-
-
Mass Spectrometry
-
Provides molecular weight confirmation
-
Fragmentations patterns help verify structural features
-
-
X-ray Crystallography
-
Computational Methods
-
Density Functional Theory (DFT) calculations have been used to analyze electronic properties
-
Molecular docking studies to predict binding interactions with biological targets
-
Future Research Directions
Several promising avenues for future research on 6-Bromo-2-phenyl- triazolo[1,5-A]pyridine include:
-
Development of more efficient synthetic routes with higher yields and greener methodologies
-
Exploration of cross-coupling reactions utilizing the bromine substituent to generate libraries of derivatives
-
Comprehensive biological screening to identify potential therapeutic applications
-
Structure-activity relationship studies to optimize biological activity
-
Investigation of the compound as a scaffold for development of photoactive materials or sensors
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume